In Vitro Potency Against Trypanosoma brucei: Antitrypanosomal Agent 7 vs. Nifurtimox and Closest Analog 18a
Antitrypanosomal agent 7 (compound 18c) demonstrates sub-micromolar potency against the bloodstream form of Trypanosoma brucei, with an IC50 of 0.71 μM [1]. This is >2-fold more potent than the clinically used drug nifurtimox, which was tested under identical assay conditions in the same study [1]. When compared to its closest structural analog, compound 18a (Antitrypanosomal agent 6), which has an unsubstituted phenoxy moiety instead of the methoxy group, 18c exhibits a moderately reduced potency (0.71 μM vs. 0.47 μM) [1]. This quantitative difference highlights that even subtle substituent changes within the same chemical series can meaningfully impact antiparasitic activity [1].
| Evidence Dimension | In vitro growth inhibition of T. brucei bloodstream form |
|---|---|
| Target Compound Data | IC50 = 0.71 μM |
| Comparator Or Baseline | Nifurtimox: IC50 not explicitly provided in abstract, but >2-fold higher than 0.71 μM (i.e., >1.42 μM); Compound 18a (Antitrypanosomal agent 6): IC50 = 0.47 μM |
| Quantified Difference | Target compound 18c is >2-fold more potent than nifurtimox, but 1.5-fold less potent than 18a |
| Conditions | Resazurin viability assay on T. brucei bloodstream form (Popov et al., 2020) |
Why This Matters
Procurement of Antitrypanosomal agent 7 specifically ensures access to a compound with a well-defined potency range within the imidazoline-benzimidazole series, enabling precise SAR studies and avoiding the unpredictable activity of less-characterized analogs.
- [1] Popov AB, Krstulović L, Koštrun S, Jelić D, Bokulić A, Stojković MR, Zonjić I, Taylor MC, Kelly JM, Bajić M, Raić-Malić S. Design, synthesis, antitrypanosomal activity, DNA/RNA binding and in vitro ADME profiling of novel imidazoline-substituted 2-arylbenzimidazoles. Eur J Med Chem. 2020 Dec 1;207:112802. View Source
